Ala-Ala-Phe p-nitroanilide
Overview
Description
Ala-Ala-Phe p-nitroanilide is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase .
Synthesis Analysis
The synthesis of Ala-Ala-Phe p-nitroanilide involves a condensation between Z-Ala-Ala-Phe-OH and p-nitroanilides of Leu, Phe, Val, Ala, and Arg, catalyzed by swine pepsin at pH 5 . This leads to the formation of corresponding benzyloxycarbonyl-tetrapeptide p-nitroanilides with yields of 70-90% .Molecular Structure Analysis
The molecular structure of Ala-Ala-Phe p-nitroanilide is characterized by a molecular mass of 30kDa and a pI of 5.9 . It demonstrates high activity against the chymotrypsin-specific substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide .Chemical Reactions Analysis
Ala-Ala-Phe p-nitroanilide undergoes hydrolysis catalyzed by α-chymotrypsin in pH 7.4 PBS buffer containing 5% DMF (v/v) at room temperature . The enzymatic stability of dendritic peptides was peptide-PAMAM-PEG > peptide-PAMAM > free peptide > peptide-PEG-PAMAM .Physical And Chemical Properties Analysis
Ala-Ala-Phe p-nitroanilide has a molecular formula of C30H36N6O9 and a molecular weight of 624.64 g/mol . It is soluble in 0.1% trifluoroacetic acid in acetonitrile: water (3:1) at 1 mg/mL, clear, colorless .Scientific Research Applications
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High-Throughput Colorimetric Assays
- Field : Chemistry
- Application : Used in the fabrication of cellulose acetate (CA) microwell plates for high-throughput colorimetric assays .
- Method : CT activity was determined by monitoring CT catalyzed hydrolysis of colorless N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPPpNA), resulting in the formation of p-nitroaniline (PNA) .
- Results : The plates were tested in three different colorimetric analyses, and the two systems yielded comparable linear correlation coefficients, LOD and LOQ values .
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Protease Activity Assay
- Field : Biochemistry
- Application : Used as a substrate for various protease activity assays .
- Method : The enzyme activity is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
- Results : The enzyme showed extreme stability toward non-ionic surfactants and oxidizing agents .
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Extracellular Serine-Protease Characterization
- Field : Microbiology
- Application : Used in the characterization of an extracellular serine-protease from Vibrio metschnikovii J1 .
- Method : The kinetic constants K_m and K_cat of the purified enzyme using N-succinyl-l-Ala-l-Ala-l-Pro-l-Phe-p-nitroanilide were determined .
- Results : The catalytic efficiency (K_cat/K_m) was 7.23 × 10^8 min^−1 M^−1 .
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Cathepsin G Assay
- Field : Biochemistry
- Application : Used as a substrate for cathepsin G assay in bone marrow lysates .
- Method : The activity of cathepsin G is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
- Results : The assay allows for the detection and quantification of cathepsin G activity in various biological samples .
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Proteolytic Activity Assay of Subtilisin Carlsberg (SC)
- Field : Biochemistry
- Application : Used in the proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
- Method : The activity of SC is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
- Results : The assay allows for the detection and quantification of SC activity in various biological samples .
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Neutrophil Elastase, Trypsin and Chymotrypsin Protease Assay
- Field : Biochemistry
- Application : Used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay .
- Method : The activity of these proteases is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
- Results : The assay allows for the detection and quantification of these protease activities in various biological samples .
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Fibrinolytic Enzyme Characterization
- Field : Bioprocess and Biosystems Engineering
- Application : Used in the characterization of a novel fibrinolytic enzyme from Mucor subtilissimus UCP 1262 .
- Method : The kinetic constants K_m and K_cat of the purified enzyme using N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide were determined .
- Results : The catalytic efficiency (K_cat/K_m) was determined .
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High-Throughput Colorimetric Assays
- Field : Chemistry
- Application : Used in the fabrication of cellulose acetate (CA) microwell plates for high-throughput colorimetric assays .
- Method : CT activity was determined by monitoring CT catalyzed hydrolysis of colorless N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPPpNA), resulting in the formation of p-nitroaniline (PNA) .
- Results : The plates were tested in three different colorimetric analyses, and the two systems yielded comparable linear correlation coefficients, LOD and LOQ values .
-
Subtilisin Characterization
- Field : Biochemistry
- Application : Used in the characterization of subtilisin .
- Method : The activity of subtilisin is determined by the rate of hydrolysis of N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide .
- Results : The assay allows for the detection and quantification of subtilisin activity in various biological samples .
Future Directions
Ala-Ala-Phe p-nitroanilide has been used as a model peptide in the study of PEGylated polyamidoamine (PAMAM) dendrimers as drug carriers . The ratio of PEG/peptide could be reduced for increasing peptide loading while maintaining the delivered peptides’ relatively high enzymatic stability . This opens a new avenue for the development of protein therapeutics by avoiding the need to compromise between stability and affinity .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYMOVDNWWDGFU-DEYYWGMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ala-Ala-Phe p-nitroanilide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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